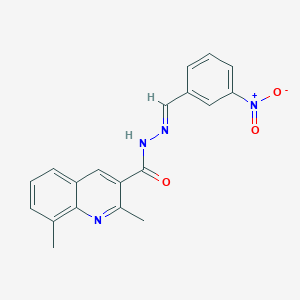![molecular formula C21H21N3O3S B306782 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B306782.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide, also known as DMQA, is a compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. This compound has also been found to possess antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is that it has been found to possess a broad range of biological activities, which makes it a promising candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its clinical development.
Direcciones Futuras
There are several future directions for the study of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide. One direction is to further investigate its mechanism of action, which may provide insights into its biological effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of novel this compound derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide can be synthesized through a multi-step reaction process. The first step involves the preparation of 2,8-dimethyl-4-quinoline thiol by reacting 2,8-dimethyl-4-quinolone with hydrogen sulfide. The second step involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-hydroxy-4-methoxybenzaldehyde to form the Schiff base. The final step involves the reaction of the Schiff base with acetyl hydrazide to produce this compound.
Aplicaciones Científicas De Investigación
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. This compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
This compound has also been found to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C21H21N3O3S |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3O3S/c1-13-5-4-6-16-19(9-14(2)23-21(13)16)28-12-20(26)24-22-11-15-7-8-18(27-3)17(25)10-15/h4-11,25H,12H2,1-3H3,(H,24,26)/b22-11+ |
Clave InChI |
FJPOAFUJQFMZJJ-SSDVNMTOSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC(=C(C=C3)OC)O)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC(=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide](/img/structure/B306714.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)

![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)
